molecular formula C7H11LiO2 B8280122 Cyclohexanecarboxylic acid lithium salt

Cyclohexanecarboxylic acid lithium salt

Cat. No.: B8280122
M. Wt: 134.1 g/mol
InChI Key: OYTJIZNGQNUSAK-UHFFFAOYSA-M
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Description

Cyclohexanecarboxylic acid lithium salt (C7H11LiO2, CAS RN: 98-89-5, MW: 134.1 g/mol) is the lithium salt of cyclohexanecarboxylic acid. This compound serves as a crucial synthetic intermediate in organic synthesis, particularly in the preparation of ketones from carboxylic acids. A primary research application, as detailed in Organic Syntheses , is its reaction with organolithium reagents, such as methyllithium, to form ketones like cyclohexyl methyl ketone . This method is valued for its stereospecific conversion of a carboxylic acid to a methyl ketone, making it useful for stereochemical studies of alcohols and carboxylic acids . The procedure often involves the initial formation of the lithium carboxylate from cyclohexanecarboxylic acid and a lithium base, such as lithium hydride or lithium methoxide . A published patent procedure demonstrates a high-yield synthesis of this compound by reacting cyclohexanecarboxylic acid with lithium methoxide in methanol, followed by isolation with heptane to achieve a 100% yield . The parent compound, cyclohexanecarboxylic acid, is a primary metabolite existing in all living organisms and is an organic compound featuring a cyclohexane ring with an attached carboxylic acid group . This compound is for research use only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the relevant safety data sheets and handle the compound according to established laboratory safety protocols.

Properties

Molecular Formula

C7H11LiO2

Molecular Weight

134.1 g/mol

IUPAC Name

lithium;cyclohexanecarboxylate

InChI

InChI=1S/C7H12O2.Li/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1

InChI Key

OYTJIZNGQNUSAK-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CCC(CC1)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Cyclohexanecarboxylic Acid Lithium Salt and Analogues

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Solubility Toxicity Profile Applications
Cyclohexanecarboxylic acid Li N/A C₇H₁₁LiO₂ ~134.0 (calculated) High aqueous solubility Limited data; inferred Li-related effects Organic synthesis, Grignard reactions
Sodium cyclohexanecarboxylate 136-01-6 C₇H₁₁NaO₂ 150.15 High aqueous solubility Skin/eye irritation (Category 2) Industrial intermediates, pharmaceuticals
Lithium 2-ethylhexanoate 15590-62-2 C₈H₁₅LiO₂ 150.09 Organic solvents Lithium toxicity risks Lubricants, polymer stabilizers
Lead cyclohexanecarboxylate 61790-14-5 [(C₇H₁₁O₂)₂Pb] ~557.6 (estimated) Insoluble in water Heavy metal toxicity (neurotoxic) Historical use in paints, now restricted

Key Findings:

Solubility: The lithium salt and sodium salt exhibit high aqueous solubility, making them suitable for reactions in polar solvents . Lithium 2-ethylhexanoate is lipophilic, favoring organic phases, while lead salts are water-insoluble .

Toxicity :

  • Lithium salts may pose risks related to lithium’s biological activity, including neurological effects .
  • Sodium salts have moderate irritation hazards , whereas lead salts are highly toxic due to heavy metal accumulation .

Applications :

  • The lithium salt is preferred in Grignard reactions for its stability and solubility .
  • Sodium salts are widely used in pharmaceuticals, while lead derivatives are largely obsolete due to environmental regulations .

Preparation Methods

Saponification of Diesters to Diacids

The synthesis begins with the saponification of cyclohexane dicarboxylate diesters, such as dimethyl cyclohexane-1,2-dicarboxylate, using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF). This step converts the diester into the corresponding diacid, with reflux conditions (4–12 hours) ensuring complete hydrolysis. The use of LiOH introduces lithium ions early in the process, which may influence subsequent steps.

Decarboxylation to Mono-Acid

The diacid undergoes decarboxylation in dimethylsulfoxide (DMSO) with pyridine, water, and lithium chloride (LiCl) at 100–150°C for 4–8 hours. LiCl acts as a halide catalyst, facilitating the removal of one carboxyl group. This exothermic reaction produces a near-equimolar mixture of cis- and trans-cyclohexanecarboxylic acid (1:1 ratio). The role of DMSO as a polar aprotic solvent enhances reaction efficiency by stabilizing intermediates.

Table 1: Decarboxylation Reaction Conditions

ParameterValue/Range
SolventDimethylsulfoxide (DMSO)
CatalystLithium chloride (LiCl)
BasePyridine
Temperature100–150°C
Reaction Time4–8 hours
Cis/Trans Ratio1:1

Hydrogenation of Benzenecarboxylic Acids

Two-Step Hydrogenation Process

This method involves sequential hydrogenation steps:

  • Aromatic Ring Hydrogenation : Benzenecarboxylic acids (e.g., terephthalic acid) are hydrogenated to cyclohexanecarboxylic acids using a palladium or ruthenium catalyst in a tertiary cyclic amide solvent (e.g., N-methylpyrrolidone, NMP) at 120–180°C and 50–100 bar H₂.

  • Carboxylic Acid Group Hydrogenation : The cyclohexanecarboxylic acid undergoes further hydrogenation to hydroxymethylcyclohexane derivatives, though this step is optional depending on the target product.

Isolation and Neutralization

Post-hydrogenation, the cyclohexanecarboxylic acid is isolated via solvent removal and neutralized with lithium hydroxide to form the lithium salt. The cis/trans ratio of the final product depends on the hydrogenation catalyst and solvent system, with NMP favoring a 3.0–5.2 cis/trans ratio for diacids.

Table 2: Hydrogenation Reaction Parameters

ParameterValue/Range
SolventN-Methylpyrrolidone (NMP)
CatalystPd/C or Ru/C
Hydrogen Pressure50–100 bar
Temperature120–180°C
Cis/Trans Ratio (Diacid)3.0–5.2

Comparative Analysis of Methods

Yield and Isomer Control

  • Decarboxylation : Produces a 1:1 cis/trans ratio, limiting stereoselectivity. However, the use of LiOH in saponification ensures high diacid purity (>95%).

  • Hydrogenation : Offers tunable cis/trans ratios (3.0–5.2) through solvent and catalyst selection, making it preferable for applications requiring specific stereochemistry.

Scalability and Industrial Relevance

Hydrogenation’s continuous reactor compatibility (e.g., bubble column reactors) supports large-scale production, whereas decarboxylation’s batch process is better suited for small batches .

Q & A

Q. What are the key physical and chemical properties of cyclohexanecarboxylic acid lithium salt relevant to experimental handling?

Cyclohexanecarboxylic acid derivatives typically exist as white crystalline solids (melting point ~25–30°C inferred from analogs) with a molecular weight of ~128.17 g/mol (for the parent acid) . Solubility in polar solvents (e.g., water, ethanol) is critical for reaction design, though lithium salts generally exhibit higher solubility than the free acid. Handling requires attention to hygroscopicity and stability under ambient conditions. Pre-experiment characterization via melting point analysis and FT-IR spectroscopy is recommended to confirm purity .

Q. What safety protocols are essential when handling cyclohexanecarboxylic acid derivatives in laboratory settings?

Key protocols include:

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Spill Management : Absorb liquid spills with inert materials (e.g., vermiculite) and dispose via licensed waste collectors .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • First Aid : Immediate rinsing with water for skin contact and fresh air exposure for inhalation . Always consult safety data sheets (SDS) for compound-specific hazards .

Q. How should researchers address discrepancies in ecological toxicity data for cyclohexanecarboxylic acid derivatives?

While some SDS indicate low aquatic toxicity (e.g., "not harmful to aquatic organisms" ), older studies report moderate toxicity to fish (e.g., LC₅₀ values in larval lampreys ). To resolve contradictions:

  • Conduct species-specific toxicity assays under controlled pH and temperature.
  • Compare degradation byproducts (e.g., via LC-MS) across studies, as metabolites may drive toxicity .
  • Validate findings against regulatory thresholds (e.g., EPA TSCA guidelines ).

Advanced Research Questions

Q. How can microbial degradation pathways be utilized in the environmental remediation of cyclohexanecarboxylic acid derivatives?

Marinobacter sp. SJ18 demonstrates co-metabolic degradation of cyclohexanecarboxylic acid with nitrate as an electron acceptor . Experimental design considerations:

  • Culture Conditions : Use anaerobic bioreactors with 10 mM nitrate and pH 7.0–7.5.
  • Monitoring : Track degradation via HPLC and nitrate consumption spectrophotometrically.
  • Optimization : Test bioaugmentation with mixed microbial consortia to enhance degradation rates.

Q. What analytical techniques are recommended for resolving structural ambiguities in cyclohexanecarboxylic acid derivatives?

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides fragmentation patterns for structural elucidation (e.g., NIST reference spectra ).
  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR distinguishes cyclohexane ring conformations (chair vs. boat) affecting reactivity .
  • Chromatography : Reverse-phase HPLC with UV detection (210 nm) quantifies purity and identifies byproducts .

Q. How do regulatory classifications impact the transportation and storage of this compound in research institutions?

The compound falls under:

  • DOT : Not classified as hazardous, but comply with general chemical transport protocols (e.g., secondary containment) .
  • International Regulations : Listed on EINECS (EU) and DSL (Canada), requiring SDS documentation during cross-border transfers .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis; label with CAS No. 98-89-5 for traceability .

Q. What strategies optimize the synthesis of this compound for high-yield applications?

  • Lithiation : React cyclohexanecarboxylic acid with lithium hydroxide in anhydrous ethanol (1:1 molar ratio) under argon .
  • Purification : Use recrystallization from ethanol/water (3:1 v/v) to isolate the lithium salt.
  • Yield Monitoring : Compare theoretical vs. actual yields via gravimetric analysis and adjust reaction time/temperature iteratively .

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